2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride
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Overview
Description
2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClF2O3S. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfides: Formed by reduction.
Scientific Research Applications
2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions can modulate the activity of enzymes or receptors, making the compound useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
2-(oxan-4-yl)ethane-1-sulfonyl chloride: Lacks the difluoro substitution, which can affect its reactivity and applications.
2,2-difluoroethane-1-sulfonyl chloride: Does not contain the oxan-4-yl group, leading to different chemical properties and uses.
Uniqueness
2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of both the difluoro and oxan-4-yl groups. These structural features confer distinct reactivity and make the compound valuable in various synthetic and research applications .
Properties
CAS No. |
2408974-23-0 |
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Molecular Formula |
C7H11ClF2O3S |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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